Ethyl 4-dimethylaminobenzoate

Overview

Description

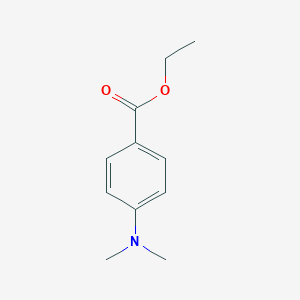

Ethyl 4-dimethylaminobenzoate is a chemical compound with the molecular formula C11H15NO2. It is known for its use as a local anesthetic and as a photoinitiator in various applications. This compound is characterized by its ethyl, dimethylamino, and benzoate functional groups, which contribute to its unique properties .

Mechanism of Action

Target of Action

Ethyl 4-dimethylaminobenzoate (EDB) is primarily used as a photo-initiator in various applications . It is also known to exhibit strong estrogenic activity .

Mode of Action

EDB acts as a co-initiator with camphorquinone (CQ) in the photopolymerization process . Upon exposure to light within the blue spectral region (around 450 nm), the light is absorbed by CQ, which then interacts with EDB, initiating the polymerization of resin monomers .

Biochemical Pathways

The primary biochemical pathway influenced by EDB is the photopolymerization of dental adhesives and composites . This process involves the conversion of monomers into polymers through a radical polymerization reaction initiated by light absorption .

Pharmacokinetics

As a hydrophilic polymer, it is expected to have good water solubility .

Result of Action

The primary result of EDB’s action is the polymerization of dental resins , leading to the formation of a solid, durable material . This process is crucial in the fabrication of dental materials, including adhesives and composites .

Action Environment

The efficacy and stability of EDB are influenced by environmental factors such as light and temperature. Its photoinitiator activity requires light within the blue spectral region for activation . Additionally, it should be stored below +30°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Ethyl 4-dimethylaminobenzoate is known to interact with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials . The nature of these interactions is primarily photoinitiation, where this compound acts as a co-initiator .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a photoinitiator in cell encapsulation applications . It influences cell function by initiating the polymerization of resin monomers upon exposure to light .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a photoinitiator . Upon exposure to light, it initiates the polymerization of resin monomers, which is a crucial process in the formation of dental materials .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its stability as a photoinitiator . Over time, it continues to effectively initiate the polymerization of resin monomers upon exposure to light .

Metabolic Pathways

It is known that it plays a role in the polymerization of resin monomers, a process that is crucial in the formation of dental materials .

Transport and Distribution

Given its role as a photoinitiator, it is likely to be distributed wherever resin monomers are present .

Subcellular Localization

Given its role as a photoinitiator, it is likely to be localized wherever resin monomers are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 4-dimethylaminobenzoate typically involves the esterification of 4-dimethylaminobenzoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous two-step reaction process. This involves the esterification of 4-nitrobenzoic acid with ethanol, followed by hydrogenation using a palladium on carbon catalyst. This method is advantageous as it avoids the production of waste acid and allows for the recycling of solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-dimethylaminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-dimethylaminobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-dimethylaminobenzoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Butyl 4-dimethylaminobenzoate: Contains a butyl group instead of an ethyl group.

2-Ethylhexyl 4-dimethylaminobenzoate: Used as a UV filter in sunscreens.

Uniqueness

This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications from medical to industrial uses. Its strong photoinitiating activity and local anesthetic properties further distinguish it from other similar compounds .

Biological Activity

Ethyl 4-dimethylaminobenzoate (EDAB) is an organic compound known for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with EDAB, supported by data tables and findings from various research studies.

Chemical Structure and Properties

This compound is an ester derived from 4-dimethylaminobenzoic acid and ethanol. Its chemical formula is , and it has a molecular weight of 195.25 g/mol. The compound is characterized by its aromatic structure, which contributes to its biological activity.

1. Local Anesthetic Effects

EDAB exhibits significant local anesthetic properties similar to its structural analogs. A study evaluated the anesthetic effects of various benzoate compounds, including EDAB, through surface anesthesia, infiltration anesthesia, and block anesthesia tests. The results indicated that EDAB demonstrated effective local anesthetic activity with a rapid onset and prolonged duration of action, comparable to established anesthetics like tetracaine and pramocaine .

| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg kg) |

|---|---|---|---|

| EDAB | 8.5 ± 0.3 | 250 ± 5.0 | 900 ± 10 |

| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |

| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |

2. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of EDAB against various bacterial strains. In a study utilizing soft agar cloning techniques, EDAB was tested for its inhibitory effects on pathogenic bacteria, demonstrating effectiveness at concentrations as low as 0.035% (wt/vol) in culture media . The results suggested that EDAB could serve as a potential additive in antimicrobial formulations.

3. Cytotoxicity and Safety Profile

The safety profile of EDAB has been assessed through acute toxicity tests in animal models. The LD50 values indicate a moderate safety margin, suggesting that while EDAB possesses biological activity, it also requires careful dosage consideration to avoid adverse effects .

The mechanisms underlying the biological activities of EDAB can be attributed to its interaction with cellular receptors and ion channels:

- Local Anesthesia : EDAB likely acts by blocking sodium channels in neuronal membranes, preventing the propagation of action potentials and thus inhibiting pain sensation.

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Case Study: Local Anesthetic Efficacy

In a controlled study comparing the efficacy of various local anesthetics, including EDAB, researchers found that subjects administered with EDAB reported significantly reduced pain levels during surgical procedures compared to controls receiving saline solutions . This reinforces the potential clinical applications of EDAB in pain management.

Case Study: Antimicrobial Testing

A separate investigation evaluated the antimicrobial efficacy of EDAB against multi-drug resistant strains of bacteria such as Staphylococcus aureus. Results indicated a notable reduction in bacterial colony counts when treated with EDAB compared to untreated controls, highlighting its potential as a therapeutic agent in combating resistant infections .

Properties

IUPAC Name |

ethyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUGPQWGEGAKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044763 | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10287-53-3 | |

| Record name | Ethyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARBENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/829S8D3Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Ethyl 4-dimethylaminobenzoate in scientific research?

A1: this compound is primarily employed as a co-initiator in photoinitiating systems for free radical polymerization, particularly in dental materials and other light-cured resins. [, , , , , , , , , , ]

Q2: How does this compound function as a co-initiator in photopolymerization?

A2: this compound acts as a hydrogen donor in a Type II photoinitiator system, typically alongside a photosensitizer like camphorquinone (CQ). Upon light irradiation, CQ forms an excited state and abstracts a hydrogen atom from EDMAB. This generates radicals from both CQ and EDMAB, initiating the polymerization of monomers. [, , , , , , , , ]

Q3: What are the advantages of using this compound in dental restorative materials?

A3: EDMAB, in conjunction with camphorquinone, enables the rapid curing of dental resins upon exposure to visible light, making it suitable for clinical applications. [, , ]

Q4: Are there alternative co-initiators to this compound in photopolymerization reactions?

A4: Yes, several alternative tertiary amines have been explored as co-initiators, including N-phenylglycine, 2-(dimethylamino)ethyl methacrylate (DMAEMA), triethanolamine, N,N,3,5-tetramethyl-aniline, and 4-N,N-(dimethylamino)phenylacetic acid. [, , , , ]

Q5: How does the efficiency of this compound compare to other co-initiators?

A5: The efficiency of EDMAB varies depending on the specific photoinitiator system and the monomer being polymerized. Studies using differential scanning photocalorimetry have shown that the accelerating ability of different amines can be ranked, and EDMAB has shown comparable or even superior performance to other amines in certain systems. [, , ]

Q6: Does the concentration of this compound influence polymerization efficiency?

A6: Yes, the concentration of EDMAB can significantly affect the rate and degree of polymerization. Studies have shown that there is an optimal concentration for maximum efficiency, beyond which the polymerization rate may decrease. [, ]

Q7: Can this compound be used with photoinitiators other than camphorquinone?

A7: While commonly paired with camphorquinone, EDMAB can potentially function with other photoinitiators. Research has explored its use with acylphosphine oxides, demonstrating an increase in polymerization rate compared to using CQ alone. []

Q8: Has this compound been explored for applications beyond dental materials?

A8: Yes, EDMAB has been investigated in various applications, including the preparation of strippable films for surface radioactive decontamination and blue light curable inks for textile digital printing. [, ]

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C11H15NO2, and its molecular weight is 193.24 g/mol. [, , ]

Q10: What spectroscopic techniques have been used to characterize this compound?

A10: Various spectroscopic techniques have been employed to characterize EDMAB, including Fourier transform infrared spectroscopy (FTIR), ultraviolet–visible absorption spectroscopy, fluorescence spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , , , , , , ]

Q11: How does the inclusion of this compound affect the properties of dental composites?

A11: The incorporation of EDMAB in dental composites can influence properties such as degree of conversion, polymerization rate, mechanical strength, water sorption, solubility, color stability, and biocompatibility. [, , , , ]

Q12: Does the presence of this compound impact the stability of dental resins over time?

A12: The stability of dental resins containing EDMAB can be influenced by factors like light exposure, storage conditions, and the presence of other components in the formulation. Research suggests that EDMAB can contribute to color changes (yellowing) in dental resins upon prolonged light exposure. [, ]

Q13: Are there concerns about the leaching of this compound from dental materials?

A13: Yes, the potential leaching of EDMAB from dental materials is a concern due to its potential cytotoxicity and estrogenic effects. Studies have investigated the factors influencing monomer leaching, including the degree of conversion, composition of the resin, and storage conditions. [, , , ]

Q14: Have computational methods been employed to study this compound?

A14: Yes, computational chemistry techniques like density functional theory (DFT) have been used to investigate the molecular structure, vibrational spectra, and hyperpolarizabilities of EDMAB. These studies provide insights into its electronic structure and potential for non-linear optical applications. []

Q15: What are the potential health concerns associated with this compound?

A15: EDMAB has been identified as a potential endocrine disruptor, exhibiting estrogenic activity in in vitro studies. Furthermore, there are concerns regarding its potential cytotoxicity and allergic potential. [, , ]

Q16: Is this compound considered an environmental pollutant?

A16: EDMAB has been detected in food packaging materials and beverages, raising concerns about its potential migration into food and subsequent human exposure. Studies have focused on developing analytical methods to detect and quantify EDMAB in various matrices. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.